

physical and chemical properties of Iotalamic acid-d3

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Compound of Interest

Compound Name: Iotalamic acid-d3

Cat. No.: B590361

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An in-depth technical guide on the physical and chemical properties of **Iotalamic acid-d3**.

Iotalamic Acid-d3: A Technical Guide for Researchers

Introduction

Iotalamic acid-d3 is the deuterium-labeled analogue of Iotalamic acid, a well-established, water-soluble, tri-iodinated benzoic acid derivative used as a radiographic contrast agent. The incorporation of three deuterium atoms in the acetyl group provides a mass shift that makes **Iotalamic acid-d3** an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its chemical and physical properties are nearly identical to the parent compound, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **Iotalamic acid-d3**, detailed experimental protocols for its use, and visualizations to aid in understanding its application.

Physical and Chemical Properties

The specific experimental data for all physical properties of **Iotalamic acid-d3** are not readily available in the public domain. However, the properties of the non-deuterated Iotalamic acid

serve as a very close proxy due to the minimal impact of deuterium substitution on these characteristics.

Table 1: Physicochemical Properties of **lotalamic Acid-d3**

Property	Value	Notes
Chemical Name	3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid	-
Synonyms	lotalamic acid-d3	-
Molecular Formula	C ₁₁ H ₆ D ₃ I ₃ N ₂ O ₄	[3]
Molecular Weight	616.93 g/mol	[3]
CAS Number	928623-31-8	[3]
Appearance	Presumed to be a white to off-white solid	Based on the appearance of lotalamic acid.
Melting Point	Not reported	The melting point of lotalamic acid is >280 °C.
Boiling Point	Not applicable	Decomposes upon heating.
Solubility	Not reported	lotalamic acid is soluble in aqueous solutions.
Storage	Recommended to be stored under the conditions specified in the Certificate of Analysis, typically at room temperature. [1]	-

Experimental Protocols

Synthesis of lotalamic Acid

While a specific protocol for the synthesis of **lotalamic acid-d3** is proprietary to commercial suppliers, the general synthesis of lotalamic acid is well-documented and can be adapted. The

key steps are outlined below, with the modification for the deuterated version highlighted.

- Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding amide.[\[4\]](#)
- Reduction: The nitro group is catalytically reduced to an amino group.[\[4\]](#)
- Iodination: The aromatic ring is tri-iodinated using iodine monochloride in an acidic solution.[\[4\]](#)
- Acetylation: The amino group is acetylated. To produce **lotalamic acid-d3**, deuterated acetic anhydride would be used in this step.[\[4\]](#)

Bioanalytical Method: Quantification of an Analyte in Human Plasma by LC-MS/MS

The primary application of **lotalamic acid-d3** is as an internal standard in quantitative bioanalysis. The following is a representative protocol for the determination of an analyte in human plasma.

1. Preparation of Solutions

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of **lotalamic acid-d3** in methanol.
- Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analyte by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. These are then spiked into blank human plasma to create calibration standards and QCs.
- IS Working Solution: Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (**lotalamic acid-d3**).
- Vortex mix for 10 seconds.
- Add 200 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for analysis.

3. LC-MS/MS Conditions

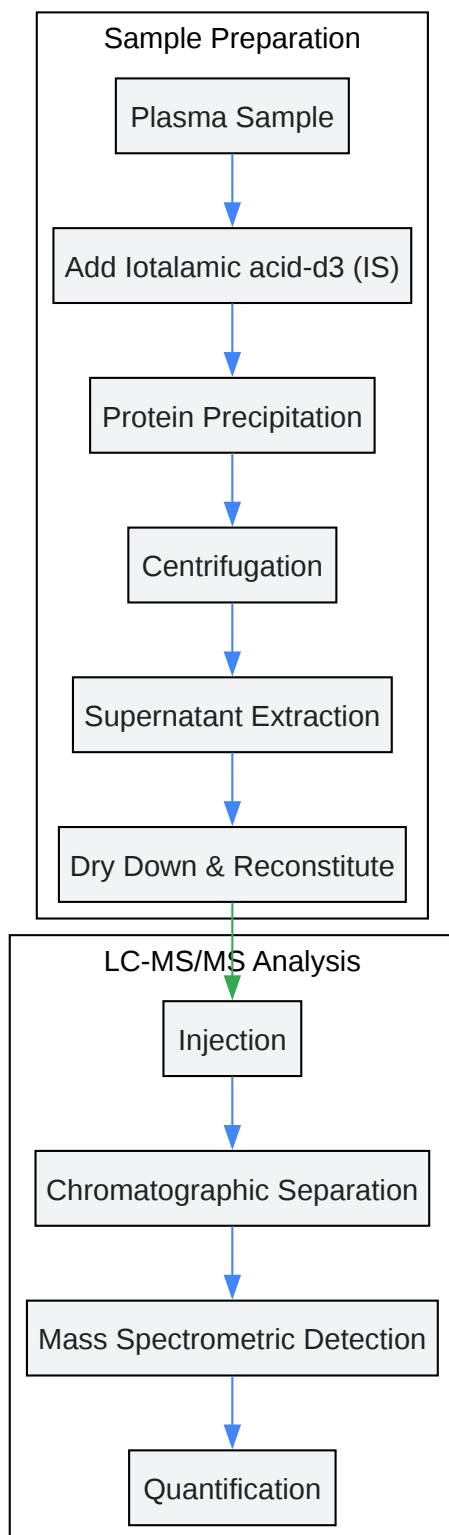
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the analyte. The MRM transitions for **lotalamic acid-d3** would be optimized.

4. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy,

precision, recovery, matrix effect, and stability.[5]

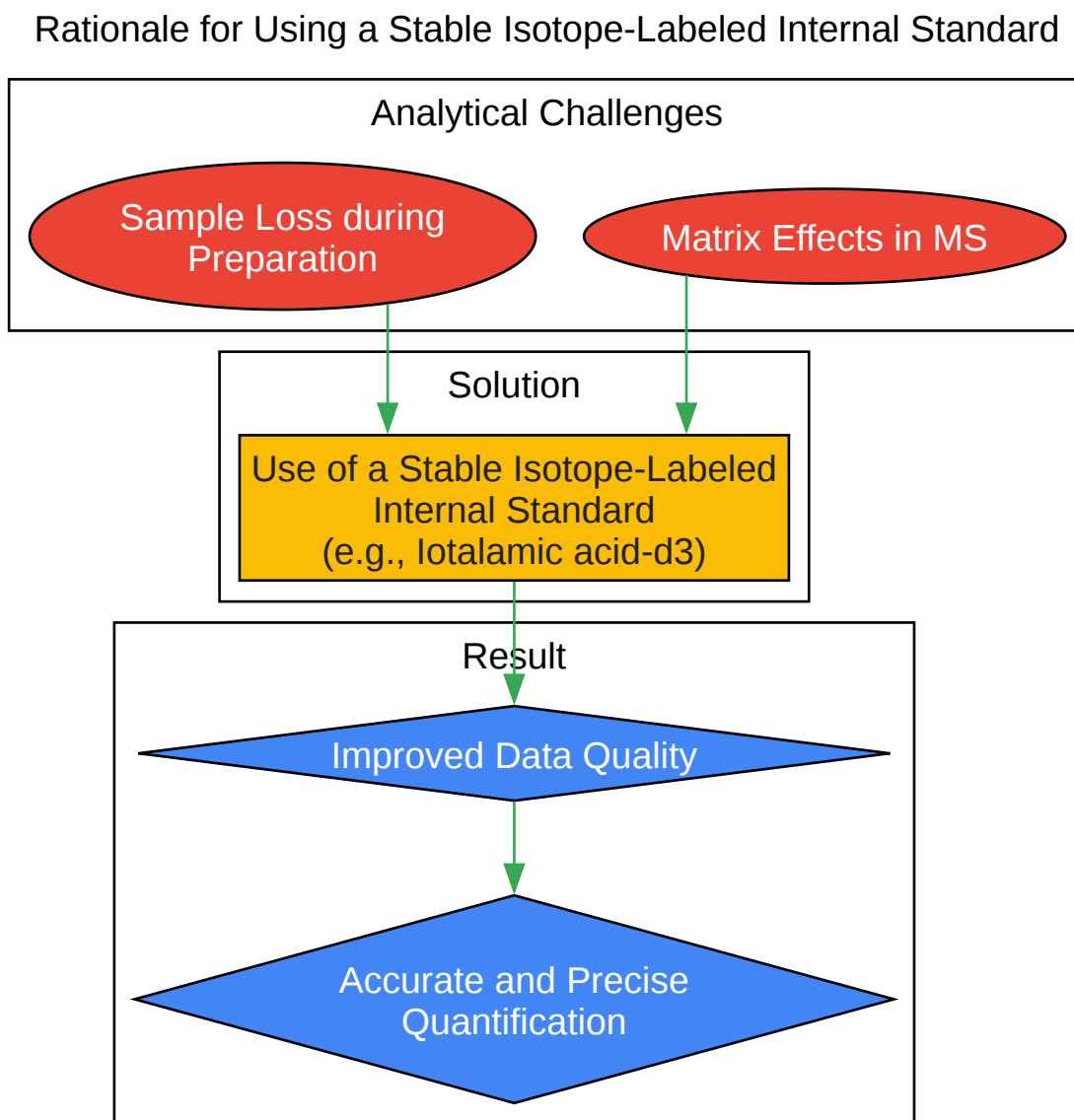
Visualizations

Experimental Workflow for Bioanalysis



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Caption: A typical workflow for the quantification of an analyte in a biological matrix using **lotalamic acid-d3** as an internal standard.



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Caption: The logical basis for employing a stable isotope-labeled internal standard like **lotalamic acid-d3** to overcome common challenges in bioanalysis.

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